2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
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Overview
Description
2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole ring with a triazolo-thiadiazole moiety, making it an interesting subject for various scientific studies. The presence of multiple functional groups within its structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry and other fields.
Preparation Methods
The synthesis of 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves several steps, typically starting with the preparation of the indole ring followed by the construction of the triazolo-thiadiazole moiety. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the efficient formation of the triazolo-thiadiazole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques .
Chemical Reactions Analysis
2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.
Scientific Research Applications
2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions, given its ability to interact with multiple biological targets.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole include other triazolo-thiadiazole derivatives and indole-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For instance:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazolo-thiadiazole core but may have different substituents, affecting their biological activity and chemical properties.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole ring structure but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of the indole and triazolo-thiadiazole moieties, providing a versatile scaffold for various chemical and biological studies.
Properties
Molecular Formula |
C17H18N6O2S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-(1H-indol-2-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6O2S2/c1-27(24,25)22-8-4-6-12(10-22)15-19-20-17-23(15)21-16(26-17)14-9-11-5-2-3-7-13(11)18-14/h2-3,5,7,9,12,18H,4,6,8,10H2,1H3 |
InChI Key |
PWYMHKZXJSSMNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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